molecular formula C15H26O2 B1210084 Seiricardine A CAS No. 132970-76-4

Seiricardine A

Cat. No.: B1210084
CAS No.: 132970-76-4
M. Wt: 238.37 g/mol
InChI Key: CGKHVNUMMHTZJY-UMBPPFEGSA-N
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Description

Seiricardine A is a sesquiterpenoid phytotoxin first isolated from the fungal species Seiridium cardinale, a pathogen responsible for canker disease in Mediterranean cypress (Cupressus sempervirens) . Structurally, it belongs to the family of bicyclic sesquiterpenes with a molecular formula of C₁₅H₂₆O₂ and a molecular weight of 239.1983 g/mol . Its absolute configuration (AC) was determined as (1S,2R,3aS,4S,5R,7aS) through advanced chiroptical techniques, including vibrational circular dichroism (VCD), electronic circular dichroism (ECD), and optical rotatory dispersion (ORD) .

This compound exhibits potent phytotoxic activity, inducing leaf yellowing, stem necrosis, and browning in cypress at concentrations as low as 0.1 mg/mL .

Properties

CAS No.

132970-76-4

Molecular Formula

C15H26O2

Molecular Weight

238.37 g/mol

IUPAC Name

(1R,2S,3aR,4R,5S,7aR)-3a,4,5-trimethyl-1-prop-1-en-2-yl-2,3,4,6,7,7a-hexahydro-1H-indene-2,5-diol

InChI

InChI=1S/C15H26O2/c1-9(2)13-11-6-7-15(5,17)10(3)14(11,4)8-12(13)16/h10-13,16-17H,1,6-8H2,2-5H3/t10-,11-,12+,13+,14+,15+/m1/s1

InChI Key

CGKHVNUMMHTZJY-UMBPPFEGSA-N

SMILES

CC1C(CCC2C1(CC(C2C(=C)C)O)C)(C)O

Isomeric SMILES

C[C@H]1[C@@](CC[C@H]2[C@]1(C[C@@H]([C@H]2C(=C)C)O)C)(C)O

Canonical SMILES

CC1C(CCC2C1(CC(C2C(=C)C)O)C)(C)O

Synonyms

seiricardine A

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural and Bioactive Properties of Seiricardine A and Analogues

Compound Name Source Organism Molecular Formula Molecular Weight (g/mol) Key Bioactivities Key Structural Features
This compound Seiridium cardinale C₁₅H₂₆O₂ 239.1983 Phytotoxicity (necrosis at 0.1 mg/mL), antimalarial, anticancer Bicyclic sesquiterpene; (1S,2R,3aS,4S,5R,7aS) AC
Seiricardine B Seiridium cupressi C₁₅H₂₆O₂ 239.1983 Phytotoxicity similar to this compound Epimeric diastereomer of this compound; stereochemical variation at C-4 or C-5
Seiricardine C Seiridium unicorne C₁₅H₂₆O₂ 239.1983 Phytotoxicity similar to this compound Epimeric diastereomer; structural isomerism with this compound and B
L-Cladinose P. leucadendri C₈H₁₆O₄ 177.1117 Antibacterial activity against Gram-positive pathogens; mechanism akin to macrolides Macrolide sugar moiety; lacks terpenoid backbone
Rishitin P. leucadendri C₁₄H₂₂O₂ 223.1693 Broad-spectrum antimicrobial activity; induces apoptosis in cancer cells Monoterpenoid with a furan ring; distinct from sesquiterpenes
Carvacrol P. leucadendri C₁₀H₁₄O 151.112 Antimicrobial against Staphylococcus aureus and Escherichia coli; anti-inflammatory properties Monocyclic monoterpene phenol; simpler structure compared to this compound
6-cis-Docosenamide Ganoderma applanatum C₂₂H₄₃NO 338.343 Apoptosis induction in cancer cells; limited antimicrobial data Long-chain unsaturated amide; structurally unrelated to terpenoids

Mechanistic and Bioactivity Comparisons

  • Phytotoxicity: this compound, B, and C share nearly identical phytotoxic effects on cypress, causing necrosis and chlorosis at low concentrations.
  • Antimicrobial Spectrum: Unlike L-cladinose and carvacrol, which target bacterial cell walls, this compound disrupts fungal membranes, reflecting its sesquiterpenoid hydrophobicity .
  • Synthetic Accessibility: this compound’s complex bicyclic structure poses challenges for total synthesis, requiring multi-step strategies involving allylic oxidations and epoxide cleavage . In contrast, carvacrol and L-cladinose are commercially synthesized due to their simpler scaffolds .

Q & A

Q. How should conflicting spectral data (e.g., NMR shifts) be reconciled in structural studies?

  • Methodological Answer : Cross-validate with independent synthetic replicates. If discrepancies persist, variable temperature (VT) NMR or solvent titrations may resolve dynamic effects. Collaborative inter-laboratory studies using identical samples can isolate instrument-specific artifacts .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Seiricardine A
Reactant of Route 2
Seiricardine A

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